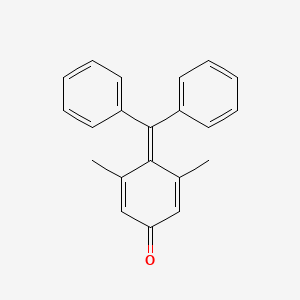
4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexadienone core substituted with diphenylmethylidene and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one typically involves the condensation of benzaldehyde derivatives with cyclohexanone derivatives under basic conditions. One common method is the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other condensation reactions that can be optimized for higher yields and purity. The choice of catalysts, solvents, and reaction conditions is crucial to ensure the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets through various pathways. For instance, its electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications .
類似化合物との比較
Similar Compounds
Benzophenone: Similar in structure but lacks the cyclohexadienone core.
Dibenzylideneacetone: Contains a similar diphenylmethylidene group but differs in the core structure.
4-Methylbenzophenone: Similar aromatic structure but with different substituents.
Uniqueness
4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one is unique due to its specific combination of a cyclohexadienone core with diphenylmethylidene and dimethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
80826-92-2 |
|---|---|
分子式 |
C21H18O |
分子量 |
286.4 g/mol |
IUPAC名 |
4-benzhydrylidene-3,5-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H18O/c1-15-13-19(22)14-16(2)20(15)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChIキー |
MGSMTLOUCMHLBU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C=C(C1=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)
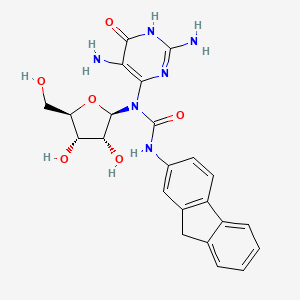
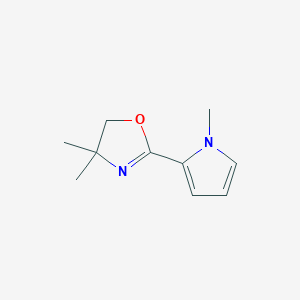
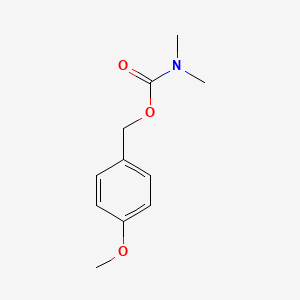
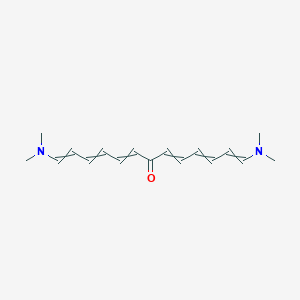
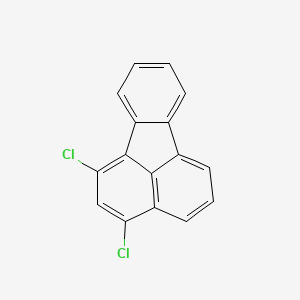

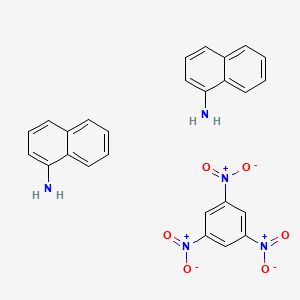
![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)
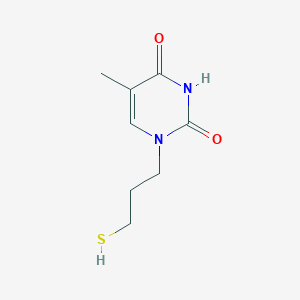
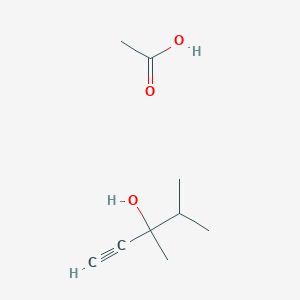
![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)
